4-{[5-isopropyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}morpholine
Overview
Description
4-{[5-isopropyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}morpholine is a complex organic compound that features a morpholine ring attached to a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[5-isopropyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}morpholine typically involves a multi-step process. One common method includes the formation of the triazole ring through a cycloaddition reaction, followed by the attachment of the morpholine ring via a carbonyl linkage. The reaction conditions often require the use of catalysts such as copper(I) or ruthenium(II) to facilitate the cycloaddition .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-{[5-isopropyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the triazole or morpholine rings .
Scientific Research Applications
4-{[5-isopropyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism by which 4-{[5-isopropyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}morpholine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-{[5-isopropyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}morpholine include other triazole-containing molecules and morpholine derivatives. Examples include:
- 4-{[5-methyl-1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}morpholine
- 4-{[5-isopropyl-1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}morpholine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the triazole ring and the presence of the morpholine moiety. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
[1-(4-methylphenyl)-5-propan-2-yltriazol-4-yl]-morpholin-4-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-12(2)16-15(17(22)20-8-10-23-11-9-20)18-19-21(16)14-6-4-13(3)5-7-14/h4-7,12H,8-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPWCMGPLFXGKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)N3CCOCC3)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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